molecular formula C21H15N3O4S B2599080 N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide CAS No. 879450-78-9

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide

Cat. No.: B2599080
CAS No.: 879450-78-9
M. Wt: 405.43
InChI Key: CJMMPWIMNDWPNB-UHFFFAOYSA-N
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Description

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide is a complex organic compound that features a quinoline core substituted with a thiophene ring, a nitrobenzamide group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Pfitzinger reaction involving isatin and an appropriate ketone. The thiophene ring can be introduced via a Friedel-Crafts acylation reaction. The nitrobenzamide group is then attached through a nucleophilic substitution reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over palladium on carbon.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological targets.

Biological Activity

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide is a compound of interest due to its potential biological activities. This article delves into its biological properties, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure that combines a quinoline moiety with a thiophene ring, which is known for contributing to diverse biological activities. Its molecular formula is C19H16N2O3SC_{19}H_{16}N_{2}O_{3}S, and it can be represented as follows:

InChI InChI 1S C19H16N2O3S c1 21 13 7 3 2 6 12 13 17 22 16 14 8 4 10 24 14 18 21 20 19 23 15 9 5 11 25 15 h2 11H 1H3 H 20 23 \text{InChI }\text{InChI 1S C19H16N2O3S c1 21 13 7 3 2 6 12 13 17 22 16 14 8 4 10 24 14 18 21 20 19 23 15 9 5 11 25 15 h2 11H 1H3 H 20 23 }

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on substituted thiophenes have shown varying degrees of activity against bacteria such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged widely, suggesting that modifications in structure can lead to enhanced efficacy against specific pathogens .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Organism
2-chloro-3,5-dinitrothiophene0.02E. coli
2-bromo-3,5-dinitrothiophene0.01S. aureus
N-[1-methyl...]-4-nitrobenzamideTBDTBD

The mode of action for similar nitrothiophenes often involves nucleophilic attack by thiols at the heterocyclic ring, leading to the displacement of halogen or formation of Meisenheimer complexes . This suggests that N-[1-methyl...]-4-nitrobenzamide may also operate through similar pathways.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various derivatives against multiple strains of bacteria. The results indicated that modifications to the thiophene and quinoline components significantly impacted their antibacterial potency. For example, compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .

Table 2: Summary of Antibacterial Activity

CompoundMIC (mg/mL)Bacterial Strain
Compound A0.004En. cloacae
Compound B0.015S. aureus
N-[1-methyl...]-4-nitrobenzamideTBDTBD

Properties

IUPAC Name

N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c1-23-16-6-3-2-5-15(16)19(25)18(17-7-4-12-29-17)20(23)22-21(26)13-8-10-14(11-9-13)24(27)28/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMMPWIMNDWPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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